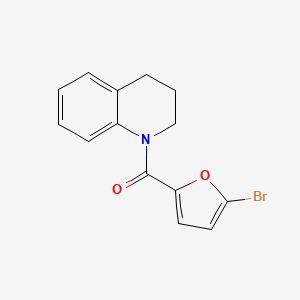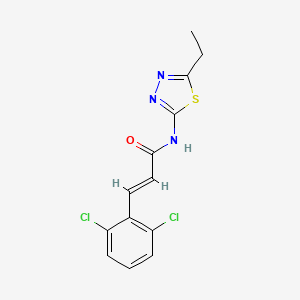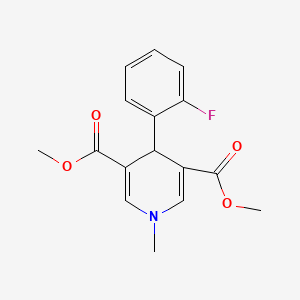
1-(5-bromo-2-furoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tetrahydroisoquinoline (THIQ) and tetrahydroquinoline scaffolds are recognized for their presence in a variety of natural and synthetic compounds with significant biological and pharmacological activities. These structures have been explored for their therapeutic potential across a broad spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders (Singh & Shah, 2017).
Synthesis Analysis
THIQs and tetrahydroquinolines are synthesized through various chemical reactions, employing strategies that allow for the introduction of diverse functional groups. These modifications significantly affect the compounds' biological activity and pharmacokinetic properties. Methods such as the Bischler–Napieralski reaction, catalytic stereoselective approaches, and enantioselective reduction have been documented for their synthesis (Md Moaz Ahmed Asif et al., 2023).
Molecular Structure Analysis
The molecular structures of THIQs and tetrahydroquinolines feature a significant degree of structural diversity, attributable to the various synthetic approaches that allow for the introduction of different substituents. This diversity is crucial for their biological activity, as small changes in the structure can lead to significant differences in biological outcomes (M. A. Jordaan & Oluwakemi Ebenezer, 2023).
Mécanisme D'action
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-8-7-12(18-13)14(17)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6-8H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAQSKYIXMEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-furan-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5632268.png)
![5-(cyclobutylcarbonyl)-1'-(2-morpholinylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5632276.png)
![N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide](/img/structure/B5632280.png)
![4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5632281.png)
![3-cyclopropyl-1-(2-phenylethyl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5632287.png)
![3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5632297.png)
![(4S)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632304.png)

![2-methoxy-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]isonicotinamide](/img/structure/B5632317.png)
![1-(pyridazin-4-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5632330.png)
![N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine](/img/structure/B5632336.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(piperidin-1-ylcarbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide](/img/structure/B5632351.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5632354.png)